2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole
CAS No.:
Cat. No.: VC17208492
Molecular Formula: C17H15FN2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H15FN2S |
---|---|
Molecular Weight | 298.4 g/mol |
IUPAC Name | N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C17H15FN2S/c1-11-7-12(2)9-13(8-11)19-17-20-16(10-21-17)14-5-3-4-6-15(14)18/h3-10H,1-2H3,(H,19,20) |
Standard InChI Key | JUABLOTXYKSMMS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CC=C3F)C |
Introduction
Chemical Structure and Molecular Properties
Core Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as the central pharmacophore in 2-(3,5-dimethylphenyl)amino-4-(2-fluorophenyl)thiazole. This scaffold is renowned for its electronic versatility, enabling interactions with bacterial enzymes and fungal targets . The 2-aminothiazole subgroup, in particular, facilitates hydrogen bonding with microbial proteins, enhancing binding affinity .
Substituent Effects
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2-Fluorophenyl Group: Positioned at C4 of the thiazole ring, the fluorine atom introduces electronegativity, improving membrane permeability and metabolic stability . Fluorine’s small atomic radius minimizes steric hindrance while optimizing hydrophobic interactions with bacterial cell walls .
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3,5-Dimethylphenylamino Group: The para-methyl groups on the phenyl ring enhance lipophilicity, promoting penetration through lipid bilayers in Gram-positive bacteria . Symmetrical substitution at the 3 and 5 positions may reduce steric strain, favoring conformational stability .
Table 1: Key Structural Parameters of 2-(3,5-Dimethylphenyl)amino-4-(2-Fluorophenyl)Thiazole
Synthetic Methodologies
One-Pot I₂-Catalyzed Coupling
A pivotal advancement in aminothiazole synthesis involves the iodine-catalyzed reaction of ketones with thiourea, avoiding hazardous α-haloketones . For 2-(2-fluorophenyl)thiazoles, acetophenone derivatives react with thiourea in dimethyl sulfoxide (DMSO) at 80°C, yielding 2-aminothiazoles in 40–79% efficiency .
Reaction Mechanism:
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Iodination: I₂ oxidizes the ketone to α-iodoketone.
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Cyclocondensation: Thiourea attacks the iodinated intermediate, forming the thiazole ring.
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Byproduct Control: Excess ketone suppresses dithiazole thioether formation .
Table 2: Optimization of 2-Aminothiazole Synthesis (Adapted from )
Entry | Ketone | Thiourea (equiv) | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
1 | 2-Fluoroacetophenone | 2 | I₂ | 80 | 12 | 65 |
2 | 3,5-Dimethylacetophenone | 2 | I₂ | 80 | 12 | 58 |
Cyclization via Polyphosphoric Acid
Alternative routes employ cyclizing agents like polyphosphoric acid to form dihydroquinolinone-fused thiazoles . While this method achieves high yields (71–88%), it requires stringent temperature control (>120°C) and extended reaction times .
Antimicrobial Activity Against Resistant Pathogens
Gram-Positive Bacteria
Structural analogs, such as 4-(2-fluorophenyl)thiazole derivatives, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains . Compound 3j (2-amino-4-(2-fluorophenyl)thiazole) demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA, surpassing linezolid (MIC = 4 µg/mL) . The 3,5-dimethylphenyl group may further enhance potency by impeding efflux pump mechanisms .
Fungal Pathogens
Naphthoquinone-fused thiazoles, such as compound 7, showed broad-spectrum activity against Candida auris (MIC = 1 µg/mL), outperforming fluconazole (MIC = 64 µg/mL) . Fluorine’s electronegativity likely disrupts fungal membrane ergosterol biosynthesis, a hypothesis supported by molecular docking studies .
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
Compound | MRSA MIC (µg/mL) | C. auris MIC (µg/mL) |
---|---|---|
3j | 2 | 8 |
7 | 1 | 1 |
Linezolid | 4 | - |
Fluconazole | - | 64 |
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
In vitro assays using human liver microsomes indicate that fluorinated thiazoles exhibit prolonged half-lives (>120 min) due to reduced cytochrome P450-mediated oxidation . The 3,5-dimethyl group further slows metabolism by sterically shielding reactive sites .
Toxicity Screening
Future Directions and Challenges
Resistance Mitigation Strategies
Combining 2-(3,5-dimethylphenyl)amino-4-(2-fluorophenyl)thiazole with β-lactamase inhibitors could circumvent enzymatic degradation in Gram-negative bacteria . Co-administration with efflux pump inhibitors like reserpine may also enhance intracellular accumulation .
Structural Modifications
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